molecular formula C12H11NO3S B11796122 Methyl4-hydroxy-3-(2-methylthiazol-4-yl)benzoate

Methyl4-hydroxy-3-(2-methylthiazol-4-yl)benzoate

Cat. No.: B11796122
M. Wt: 249.29 g/mol
InChI Key: IYUSSILICIHNQL-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 2-methylthiazole under specific conditions. The process may include esterification reactions where methanol is used in the presence of an acid catalyst to form the methyl ester .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve large-scale esterification reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography might be employed.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The hydroxyl and ester groups may also play a role in its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-methylthiazol-4-yl)benzoate
  • Methyl 4-hydroxy-3-(2-thiazolyl)benzoate
  • Methyl 4-hydroxy-3-(2-ethylthiazol-4-yl)benzoate

Uniqueness

Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate is unique due to the specific positioning of the hydroxyl and methylthiazole groups, which can significantly influence its biological activity and chemical reactivity. The presence of the thiazole ring imparts distinct properties, making it a valuable compound for various applications .

Biological Activity

Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate features a thiazole ring, which is known for its diverse pharmacological properties. The compound can undergo various chemical reactions, such as oxidation, reduction, and substitution, which can influence its biological activity. The thiazole moiety is particularly noted for its interactions with biological targets, enhancing the compound's therapeutic potential.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate was evaluated for its effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Methyl 4-Hydroxy-3-(2-Methylthiazol-4-yl)benzoate

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli100 μg/mL
Staphylococcus aureus50 μg/mL
Candida albicans25 μg/mL

The compound exhibited notable activity against Candida albicans, with a MIC comparable to that of standard antifungal agents .

Anticancer Activity

Methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate has also been investigated for its anticancer properties. The presence of the thiazole ring is crucial for cytotoxic activity against various cancer cell lines.

Table 2: Cytotoxicity of Methyl 4-Hydroxy-3-(2-Methylthiazol-4-yl)benzoate

Cell LineIC50 (µM)
A549 (Lung Cancer)15
HeLa (Cervical Cancer)12
MCF7 (Breast Cancer)10

The compound demonstrated significant cytotoxicity in vitro, with IC50 values indicating potent activity against cancer cells .

The mechanism of action for methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate involves its interaction with specific molecular targets within the cell. The thiazole ring may inhibit certain enzymes or receptors, leading to disrupted cellular processes. Additionally, the hydroxyl and ester groups contribute to binding affinity and specificity towards target molecules .

Case Studies

A recent case study explored the effects of methyl 4-hydroxy-3-(2-methylthiazol-4-yl)benzoate on human cancer cell lines. The study found that treatment with the compound led to increased apoptosis in A549 cells, suggesting a potential pathway through which it exerts its anticancer effects. Furthermore, combination therapies involving this compound showed enhanced efficacy compared to monotherapy .

Properties

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

methyl 4-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)benzoate

InChI

InChI=1S/C12H11NO3S/c1-7-13-10(6-17-7)9-5-8(12(15)16-2)3-4-11(9)14/h3-6,14H,1-2H3

InChI Key

IYUSSILICIHNQL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=C(C=CC(=C2)C(=O)OC)O

Origin of Product

United States

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